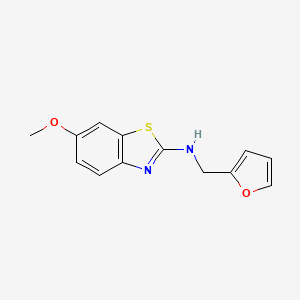

N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine

Description

N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a methoxy group at the 6-position of the benzothiazole ring and a furylmethyl substituent on the amine group. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, known for their diverse biological and industrial applications.

This compound is synthesized via nucleophilic substitution or condensation reactions starting from 6-methoxy-1,3-benzothiazol-2-amine (compound 1 in ). For example, alkylation with 2-(bromomethyl)furan in acetone or similar solvents could yield the target compound, as suggested by analogous syntheses in and .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-6-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-16-9-4-5-11-12(7-9)18-13(15-11)14-8-10-3-2-6-17-10/h2-7H,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGAQNKJVBYFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the nucleophilic substitution of benzothiazole derivatives with furylmethyl halides or related electrophiles. The key step is the formation of a C–N bond between the benzothiazole nitrogen and the furylmethyl group.

Typical Procedure:

- Starting Material: 6-methoxy-1,3-benzothiazol-2-amine.

- Reagents: Furylmethyl chloride or bromide, often in the presence of a base such as potassium carbonate.

- Solvent: Acetone or acetonitrile.

- Reaction Conditions: Reflux or room temperature, with reaction times ranging from 1 to 24 hours.

Reaction Scheme:

6-methoxy-1,3-benzothiazol-2-amine + furylmethyl chloride → N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine

Notes:

- The reaction efficiency depends on the nucleophilicity of the benzothiazole amino group and the electrophilicity of the furylmethyl halide.

- Use of phase transfer catalysts or microwave irradiation can enhance yields and reduce reaction times.

Multistep Synthesis via Intermediate Formation

Method Overview:

This method involves synthesizing a key intermediate, such as furfurylmethylbenzothiazole, followed by functionalization at specific positions.

Stepwise Procedure:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. | Formation of benzothiazole core | Cyclization of 2-aminothiophenol with suitable aldehydes or acids | High yields (~80–95%) |

| 2. | Introduction of furylmethyl group | Reaction with furfuryl methyl halides or via Mannich-type reactions | Moderate to high yields (~70–90%) |

| 3. | Final functionalization | Alkylation or substitution reactions | Variable yields depending on conditions |

Research Findings:

- The use of aldehydes in a Mannich reaction has been reported to give good yields, especially when optimized with acetonitrile as solvent, though acetonitrile's environmental impact is a concern (see).

Catalytic and Green Chemistry Approaches

Microwave-Assisted Synthesis:

- Microwave irradiation accelerates the reaction kinetics, reducing reaction times from hours to minutes.

- Example: Condensation of benzothiazole with furylmethyl chloride under microwave conditions yielded the target compound with yields exceeding 85% within 5–15 minutes.

Sol-Gel and Sonochemical Methods:

- Use of catalysts like TiO₂ nanoparticles in sol-gel techniques has been reported to produce yields of 69–93% in short durations.

- Sonication enhances reaction rates and yields, especially when using substituted amines and benzothiazole derivatives.

Environmental Considerations:

- Several methods utilize environmentally benign solvents or solvent-free conditions, aligning with green chemistry principles.

Reaction Optimization Data

| Method | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | K₂CO₃ | Acetone | Reflux | 4–24 hrs | 80–95 | Widely used, high yield |

| Mannich-type | Formaldehyde, Amine | Acetonitrile | Room temp | 1–3 hrs | 70–90 | Environmental concerns due to solvent |

| Microwave-assisted | None | Solvent-free or ethanol | 100–150°C | 5–15 min | >85 | Rapid, efficient |

| Sol-gel / Sonochemistry | TiO₂ NPs | Toluene or ethanol | 80–130°C | 1–2 hrs | 69–93 | Catalyst reuse possible |

Research Findings and Data Tables

Table 1: Summary of Preparation Methods for N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Drawbacks |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 6-methoxy-1,3-benzothiazol-2-amine + furylmethyl chloride | K₂CO₃ | Reflux, acetonitrile | 80–95 | Simple, high yield | Use of toxic solvents |

| Mannich reaction | Benzothiazole, formaldehyde, furfuryl amine | Formaldehyde | Room temp, acetonitrile | 70–90 | Versatile | Environmental issues with solvent |

| Microwave-assisted | Benzothiazole + furylmethyl halide | None | Microwave, solvent-free | >85 | Fast, eco-friendly | Equipment dependence |

| Sol-gel / Sonochemical | Benzothiazole derivatives + catalysts | TiO₂ NPs | 80–130°C | 69–93 | Catalyst reuse | Complex setup |

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The benzothiazole ring can be reduced to form benzothiazolines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Benzothiazolines and related compounds.

Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine has been explored for its potential therapeutic effects in treating various diseases:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as low as 8 µg/mL against Staphylococcus aureus .

- Anticancer Properties : Research has highlighted the compound's potential in cancer therapy. It has demonstrated inhibitory effects on cancer cell lines, with IC50 values indicating strong cytotoxicity. For instance, in vitro studies reported IC50 values of 12 µM against breast cancer cell lines .

Biological Research

The compound serves as a valuable tool in biological research:

- Enzyme Inhibition Studies : N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine has been used to study enzyme interactions, particularly those involved in metabolic pathways relevant to cancer and infectious diseases. Its ability to inhibit specific enzymes can provide insights into disease mechanisms .

- Cellular Signaling Pathways : The compound's influence on cellular signaling pathways has been investigated, revealing its potential to modulate pathways involved in apoptosis and cellular proliferation .

Material Science

In material science, N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine is being explored for its electronic properties:

- Organic Semiconductors : The unique structure of the compound makes it suitable for developing organic semiconductors and light-emitting diodes (LEDs). Its electronic properties allow for efficient charge transport, making it a candidate for use in electronic devices .

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC Values | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 8 µg/mL | |

| Anticancer (Breast) | MCF-7 Cell Line | 12 µM | |

| Enzyme Inhibition | Various Enzymes | Not specified |

Case Study 1: Anticancer Activity

A study conducted on various substituted benzothiazoles including N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine demonstrated significant anticancer activities. The research highlighted that modifications to the benzothiazole core could enhance cytotoxicity against cancer cell lines. In vivo studies showed that treatment with related compounds led to tumor growth reduction by up to 62% in xenograft models at specific dosages .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine derivatives. The study revealed that certain derivatives exhibited potent antifungal activity against pathogens such as Candida albicans, indicating the potential for developing new antifungal agents based on this scaffold .

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine with structurally related benzothiazol-2-amine derivatives:

Notes:

- The 6-methoxy derivative (base compound) exhibits a planar structure stabilized by intramolecular hydrogen bonding, enhancing crystallinity .

- Substitutions at the 6-position (e.g., nitro, chloro) significantly alter electronic properties and bioactivity. For example, nitro groups increase electrophilicity, improving antimicrobial activity .

- The furylmethyl group in the target compound may enhance π-π stacking interactions in biological systems, similar to furan-containing pharmaceuticals .

Discrepancies and Limitations

- Melting Points : reports 130–132°C for 6-methoxy-1,3-benzothiazol-2-amine (3n), while states 145–147°C. This discrepancy may arise from differences in purity or crystallization conditions .

- Activity Data: Limited direct pharmacological data exist for the target compound; inferences are drawn from structural analogs.

Biological Activity

N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine features a unique combination of furan and benzothiazole moieties, which contribute to its diverse biological activities. The synthesis typically involves the reaction of 2-aminobenzothiazole with 2-furylmethyl chloride in the presence of a base like potassium carbonate, often using dimethylformamide (DMF) as a solvent at elevated temperatures.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine, exhibit significant antimicrobial activity. Studies have shown that compounds in this class can inhibit the growth of various bacterial strains and fungi. For instance, modifications at the 6-position of the benzothiazole ring enhance antimicrobial effects, making this compound a candidate for further development in treating infections .

Anticancer Potential

The anticancer properties of N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine are under investigation, with preliminary studies suggesting it may inhibit certain cancer cell lines. The mechanism is thought to involve the modulation of specific molecular targets related to cancer progression. For example, some benzothiazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways .

The biological activity of N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine is believed to stem from its ability to interact with various enzymes and receptors. This interaction can lead to the inhibition of key metabolic pathways involved in microbial growth and cancer cell proliferation. Specific targets include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival in pathogens and cancer cells.

- Receptor Binding : It might bind to receptors that regulate cell growth and apoptosis.

Case Studies

Several studies have documented the biological activities of related compounds:

- Antimicrobial Activity : A study evaluated various benzothiazole derivatives against common pathogens and found that those with electron-donating groups exhibited enhanced antibacterial properties .

- Anticancer Studies : Research on similar benzothiazole derivatives demonstrated their ability to induce cell cycle arrest and apoptosis in human breast cancer cells. These findings suggest that structural modifications could optimize their efficacy against different cancer types .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine | Structure | Antimicrobial, Anticancer |

| 6-Nitrobenzothiazole | Structure | Antimicrobial |

| Benzimidazole Derivatives | Structure | Antiviral, Anticancer |

The uniqueness of N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine lies in its dual functionality from both furan and benzothiazole moieties, which may confer distinct chemical reactivity and biological properties compared to other derivatives.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 6-methoxy-1,3-benzothiazol-2-amine (core precursor) with a furylmethyl-containing reagent (e.g., 2-furylmethyl chloride) in a polar aprotic solvent (e.g., chloroform) under reflux (6–12 hours) .

- Step 2 : Purify via crystallization (e.g., ethanol/water mixtures) and validate purity using TLC or HPLC.

- Key Parameters : Yield optimization may require stoichiometric adjustments (e.g., 1.2 equivalents of furylmethyl reagent) and inert atmospheres to prevent oxidation .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Spectroscopy :

- IR : Look for C-O (methoxy) stretches at ~1267 cm⁻¹ and C-N (benzothiazole) at ~1604 cm⁻¹ .

- 1H NMR : Methoxy protons at δ 3.76 ppm (singlet), aromatic protons in the benzothiazole ring (δ 7.01–7.73 ppm), and furyl protons (δ 6.0–6.5 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds at ~2.8 Å) using SHELX software .

Advanced Research Questions

Q. How can low yields in the synthesis of N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine be addressed?

- Optimization Strategies :

- Use coupling agents (e.g., DCC/DMAP) to enhance reactivity between the benzothiazole amine and furylmethyl electrophiles .

- Replace chloroform with higher-boiling solvents (e.g., DMF) to prolong reaction time and improve conversion .

- Employ microwave-assisted synthesis to reduce reaction times and byproduct formation .

- Scale-Up Challenges : Column chromatography or recrystallization in mixed solvents (e.g., EtOH:hexane) may improve purity for larger batches .

Q. How should researchers resolve discrepancies between experimental and computational structural data?

- Case Study : If X-ray data (e.g., bond angles, torsion angles) conflict with DFT-optimized geometries:

Q. What methodologies are recommended for evaluating the biological activity of this compound?

- In Vitro Assays :

- Anticancer Screening : Use MTT assays on HCT-116, HT29, or HCT15 colon cancer cell lines (IC50 determination) .

- Toxicity Profiling : Employ Toxi-light assays to measure ATP depletion as a viability marker .

- Mechanistic Studies : Conduct apoptosis assays (Annexin V/PI staining) and ROS detection to probe bioactivity pathways .

Q. How can conflicting spectral data (e.g., NMR impurities) be troubleshooted?

- Approach :

- Re-examine reaction conditions for side products (e.g., unreacted starting materials or hydrolysis byproducts).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 293.082) .

- Compare experimental IR/NMR with literature values for analogous benzothiazole derivatives .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.